molecular formula C15H23N B8535938 3-(4-t-Butylphenyl)-2-methylpyrrolidine

3-(4-t-Butylphenyl)-2-methylpyrrolidine

Cat. No.: B8535938
M. Wt: 217.35 g/mol
InChI Key: ZKISPASUUUBGPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-t-Butylphenyl)-2-methylpyrrolidine is a useful research compound. Its molecular formula is C15H23N and its molecular weight is 217.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H23N

Molecular Weight

217.35 g/mol

IUPAC Name

3-(4-tert-butylphenyl)-2-methylpyrrolidine

InChI

InChI=1S/C15H23N/c1-11-14(9-10-16-11)12-5-7-13(8-6-12)15(2,3)4/h5-8,11,14,16H,9-10H2,1-4H3

InChI Key

ZKISPASUUUBGPP-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCN1)C2=CC=C(C=C2)C(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

4.2 g (0.018 mol) of the aminoalcohol prepared in (c), 4.69 g (0.018 mol) of triphenylphosphine and 3.1 g (0.018 mol) of diethyl azodicarboxylate were dissolved in 100 mL THF. 2 drops of glacial acetic acid were added and the solution refluxed for two hours. During this time the initially red solution became yellow. On cooling, hexane was added dropwise until precipitation started. The mixture was then cooled in the freezer and the crystalline precipitate filtered off. The solvent was removed under reduced pressure and the residue taken up in chloroform and washed with water. The organic layer was dried with MgSO4, filtered, the solvent evaporated off under reduced pressure and the residue vacuum distilled (130° C. at 2 mm Hg) to afford 3.0 g (77 percent of theoretical) of the crude product in the form of a mobile oil. The NMR and IR spectra of the product were consistent with the expected structure and indicated a mixture of the two possible diastereoisomers were present in a ratio of 3:1.
Quantity
4.2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.69 g
Type
reactant
Reaction Step One
Name
diethyl azodicarboxylate
Quantity
3.1 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.